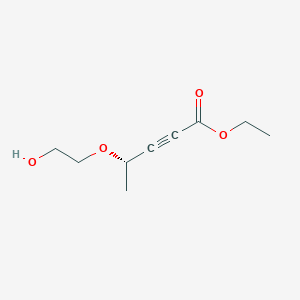
2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- is an organic compound with the molecular formula C9H14O4. This compound features a unique structure that includes an ester group, a hydroxyl group, and a triple bond, making it a versatile molecule in various chemical reactions .
Métodos De Preparación
The synthesis of 2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- can be achieved through several synthetic routes. One common method involves the esterification of 2-Pentynoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triple bond can be reduced to a double or single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. .
Aplicaciones Científicas De Investigación
2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups can form hydrogen bonds with active sites, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes and affect cellular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- can be compared with similar compounds such as:
2-Pentynoic acid, ethyl ester: Lacks the hydroxyl group, making it less versatile in certain reactions.
4-(2-Hydroxyethoxy)-2-butynoic acid, ethyl ester: Contains a similar structure but with a different carbon chain length, affecting its reactivity and applications.
2-Butynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester: Similar structure but with a different position of the triple bond, influencing its chemical behavior
Propiedades
Número CAS |
645752-11-0 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
ethyl (4S)-4-(2-hydroxyethoxy)pent-2-ynoate |
InChI |
InChI=1S/C9H14O4/c1-3-12-9(11)5-4-8(2)13-7-6-10/h8,10H,3,6-7H2,1-2H3/t8-/m0/s1 |
Clave InChI |
XKGPLXIXBZUFAB-QMMMGPOBSA-N |
SMILES isomérico |
CCOC(=O)C#C[C@H](C)OCCO |
SMILES canónico |
CCOC(=O)C#CC(C)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)
methanone](/img/structure/B12601120.png)
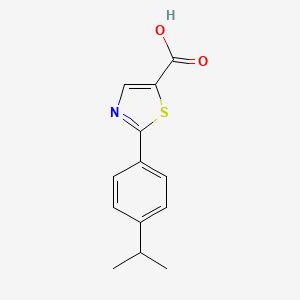

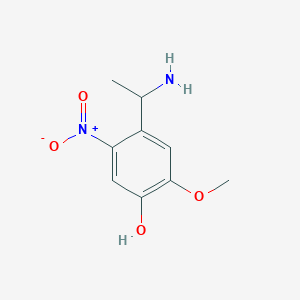
![1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601147.png)
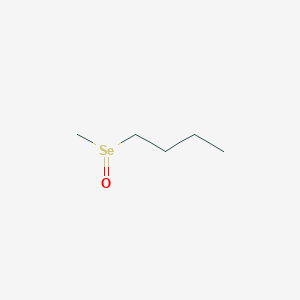
![4-[(3-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B12601164.png)
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12601172.png)
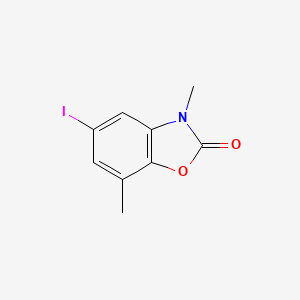

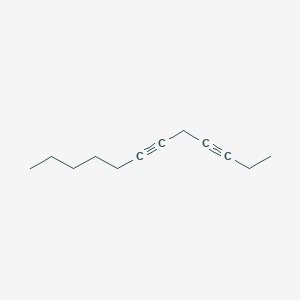
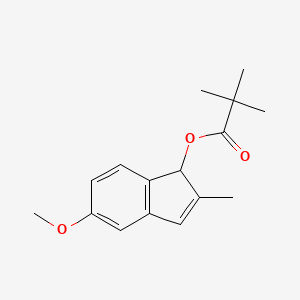
![(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12601219.png)
